

Comparative Analysis of 2-Vinyl-4-nitro-1H-benzimidazole: An Extrapolated Experimental Overview

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Compound of Interest

Compound Name: 2-Vinyl-4-nitro-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings relevant to the novel compound **2-Vinyl-4-nitro-1H-benzimidazole**. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from closely related benzimidazole and imidazole analogs. The data presented for 2-vinyl-1H-benzimidazole, various nitro-substituted benzimidazoles, and 2-nitro-1-vinyl-1H-imidazole serves as a predictive framework for understanding the potential physicochemical and biological properties of the target compound.

Data Presentation: A Comparative Approach

The following tables summarize key quantitative data from structurally similar compounds to infer the potential characteristics of **2-Vinyl-4-nitro-1H-benzimidazole**.

Table 1: Spectroscopic Data Comparison of Related Benzimidazole and Imidazole Derivatives

Compound	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm ⁻¹)	Mass Spectrometry (m/z)
2-(4-Nitrophenyl)-1H-benzimidazole	13.31 (s, 1H, NH), 8.44-8.41 (m, 4H, Ar-H), 7.73-7.66 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H)[1]	149.46, 148.26, 136.50, 127.85, 124.76[1]	3436 (NH), 1607 (C=N), 1516, 1338 (NO2)[1]	[M+H] ⁺ : 240.0768[1]
2-Nitro-1-vinyl-1H-imidazole	7.63 (dd, 1H), 7.36 (s, 1H), 7.20 (s, 1H), 5.50 (dd, 1H), 5.31 (dd, 1H)[2]	130.45, 129.23, 122.41, 109.71[2]	3155, 3128, 1635, 1527, 1348, 962, 835, 800[2]	[M+H] ⁺ : 140.0[2]
2-Vinyl-1H-benzimidazole	-	-	-	Molecular Weight: 144.17

Data for 2-Vinyl-1H-benzimidazole is limited to its molecular weight as detailed spectroscopic data was not available in the reviewed sources.

Table 2: Biological Activity of Related Nitro-Substituted Imidazole and Benzimidazole Derivatives

Compound	Target Organism/Cell Line	Assay	Activity (IC50 / MIC)
2-Nitro-1-vinyl-1H-imidazole	Trypanosoma cruzi (amastigotes)	Antiparasitic	IC50 = 4.8 μ M[2][3]
2-Nitro-1-vinyl-1H-imidazole	LLC-MK2 cells	Cytotoxicity	IC50 > 500 μ M[2][3]
Various 6-nitro-1H-benzimidazole derivatives	Escherichia coli, Streptococcus faecalis, MSSA, MRSA	Antibacterial	MIC = 2-16 μ g/mL[4][5][6]
Various 6-nitro-1H-benzimidazole derivatives	Candida albicans, Aspergillus niger	Antifungal	MIC = 8-16 μ g/mL[4][6]
Various 6-nitro-1H-benzimidazole derivatives	Five human cancer cell lines	Anticancer	IC50 = 1.84-10.28 μ g/mL[4][5][6]

Experimental Protocols

The methodologies described below are for the synthesis and characterization of compounds structurally related to **2-Vinyl-4-nitro-1H-benzimidazole** and can serve as a reference for designing experimental work on the target molecule.

Synthesis of Benzimidazole Derivatives

A common method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde.[1] For instance, 2-(4-nitrophenyl)-1H-benzimidazole can be prepared by reacting o-phenylenediamine with p-nitrobenzaldehyde in a water and glycerol mixture, heated on a water bath.[3]

Microwave-assisted synthesis has also been employed for the efficient production of various benzimidazole derivatives, significantly reducing reaction times compared to conventional heating.[4][5] This method involves reacting a substituted o-phenylenediamine with an aromatic aldehyde.[4][5]

Spectroscopic Characterization

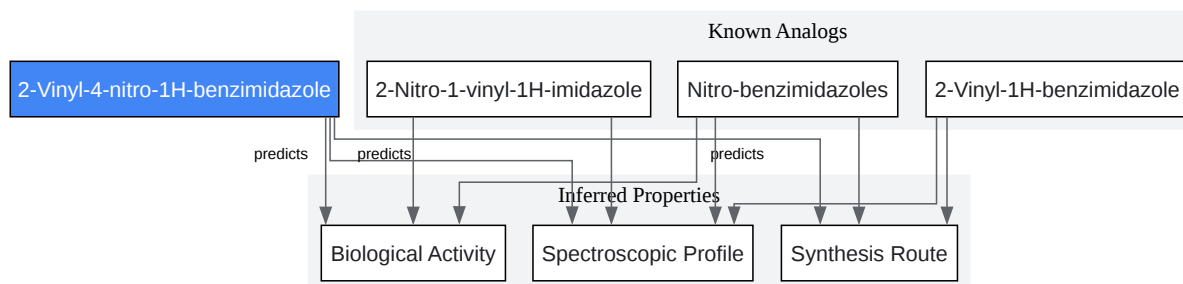
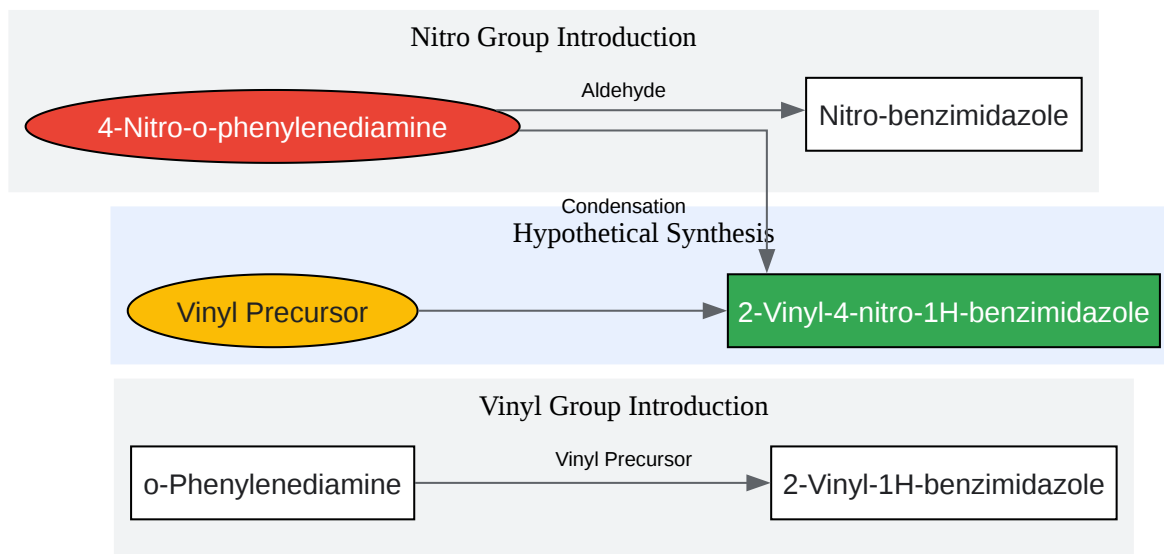
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as DMSO- d_6 , with tetramethylsilane (TMS) as the internal standard.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: IR spectra are often recorded using KBr pellets or an ATR-FTIR spectrometer to identify characteristic functional group vibrations.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to determine the exact mass of the synthesized compounds.[\[1\]](#)

In Vitro Biological Assays

The antimicrobial activity of benzimidazole derivatives is commonly evaluated using the agar streak dilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[\[12\]](#) Antiparasitic activity can be assessed against parasites like *Trypanosoma cruzi* by determining the half-maximal inhibitory concentration (IC_{50}).[\[2\]](#)[\[3\]](#) Cytotoxicity is typically evaluated against a mammalian cell line, such as LLC-MK2, to determine the compound's safety profile.[\[2\]](#)[\[3\]](#)

Visualizations

The following diagrams illustrate potential synthetic pathways and the logical framework for the comparative analysis of **2-Vinyl-4-nitro-1H-benzimidazole**.



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